tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
CAS No.: 2306273-07-2
Cat. No.: VC4961955
Molecular Formula: C12H14BrN3O2
Molecular Weight: 312.167
* For research use only. Not for human or veterinary use.
![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate - 2306273-07-2](/images/structure/VC4961955.png)
Specification
CAS No. | 2306273-07-2 |
---|---|
Molecular Formula | C12H14BrN3O2 |
Molecular Weight | 312.167 |
IUPAC Name | tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate |
Standard InChI | InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17) |
Standard InChI Key | HAKHMOABEUENLH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazolo[1,5-a]pyridine scaffold substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 3-position. The SMILES notation accurately represents its connectivity . The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carbamate group provides stability and serves as a protective moiety for amines in multistep syntheses .
Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 2306273-07-2 | |
Molecular Formula | ||
Molecular Weight | 312.16 g/mol | |
Purity | ≥97% | |
Boiling/Melting Points | Not reported | – |
The absence of published melting/boiling point data underscores the need for further experimental characterization.
Synthetic Methodologies
Boc Removal and Cyclization Strategies
A patent by CN117143095A outlines a scalable route to related pyrazolopyridine derivatives, leveraging tert-butyl carbamate intermediates. Although focused on 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, the methodology informs this compound’s synthesis:
-
Boc Deprotection: Treatment of tert-butyl (methylsulfonyl)oxycarbamate with trifluoroacetic acid (TFA) at 0–20°C yields hydroxylamine-O-sulfonic acid .
-
Cyclization: Reaction with 3-bromopyridine in tetrahydrofuran (THF) forms 1-amino-3-bromopyridine sulfonate, followed by ethyl propiolate addition to generate ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate .
-
Functionalization: Subsequent saponification and acidification could hypothetically introduce the carbamate group via nucleophilic substitution.
TEMPO-Mediated Regioselective Synthesis
A complementary approach in Organic Letters employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to achieve regioselective pyrazolopyridine formation. While demonstrated for a carbonitrile analog, this method could adapt to introduce bromine and carbamate groups by modifying starting materials. Key steps include:
-
Oxidative cyclization of enamines with acrylonitrile.
-
Purification via flash column chromatography (eluent: 12.5% ethyl acetate/hexanes) .
Table 1: Comparison of Synthetic Routes
Parameter | Patent Method | TEMPO Method |
---|---|---|
Yield | >10% (multi-step) | 93% (one-pot) |
Key Reagent | Trifluoroacetic acid | TEMPO, DIPEA |
Scalability | Industrial feasible | Lab-scale |
Regioselectivity | Moderate | High |
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The bromopyrazolopyridine core is a privileged structure in kinase inhibitor design. For example, PubChem entry 11157536 describes a related tert-butyl carbamate analog acting as a pyrido[2,3-d]pyrimidine kinase inhibitor. The bromine atom enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups critical for target binding .
Prodrug Strategies
The tert-butyl carbamate group serves as a protective moiety for amine functionalities in prodrugs. In vivo enzymatic cleavage releases the active amine, enhancing bioavailability .
Analytical Characterization
Spectroscopic Data
While direct data for this compound is limited, analogous structures exhibit:
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment .
Recent Advances and Future Directions
Recent patents emphasize green chemistry adaptations, such as replacing TFA with biodegradable acids . Future research should explore:
-
Catalytic C–H Bromination: To streamline synthesis.
-
In Vivo Studies: To validate prodrug efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume